2-(2,4-dihydroxyphenyl)-2H-benzotriazole is an organic compound classified under benzotriazole derivatives, known for its applications as a ultraviolet (UV) absorber. This compound is characterized by its ability to stabilize materials against UV radiation, making it valuable in various industrial applications including plastics, coatings, and photographic materials. Its structure features a benzotriazole moiety linked to a dihydroxyphenyl group, which contributes to its photostability and absorption characteristics.
The synthesis of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole typically involves the diazotization of an o-nitroaniline followed by coupling with a substituted phenol. Specific methodologies include:
The synthesis may involve controlling reaction conditions such as temperature and pressure. For instance, some methods utilize high-pressure environments to enhance yield and purity . Additionally, variations in substituents on the phenolic component can be introduced to modify the properties of the resulting compound.
The molecular formula of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole is with a molecular weight of approximately 227.22 g/mol. The structure includes:
The canonical SMILES representation of this compound is C1=CC2=NN(N=C2C=C1)C3=C(C=C(C=C3)O)O
, indicating the connectivity of atoms within the molecule.
The chemical behavior of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole is characterized by its photostability due to intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom in the benzotriazole moiety. This stabilization mechanism allows for efficient deactivation of excited states induced by UV light absorption .
Upon UV irradiation, the compound exhibits a significant absorption peak around 340 nm, with a high molar absorptivity coefficient indicating strong UV absorption capabilities . The emission characteristics are sensitive to environmental factors, which can affect their fluorescence properties.
The mechanism by which 2-(2,4-dihydroxyphenyl)-2H-benzotriazole functions as a UV stabilizer involves:
The primary applications of 2-(2,4-dihydroxyphenyl)-2H-benzotriazole include:
This compound's unique properties make it an essential ingredient in industries focused on material protection against UV degradation.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: